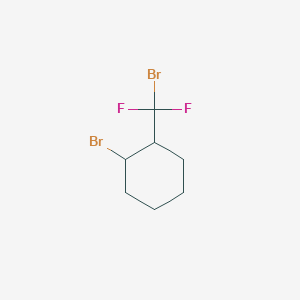

1-Bromo-2-(bromodifluoromethyl)cyclohexane

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

1-bromo-2-[bromo(difluoro)methyl]cyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10Br2F2/c8-6-4-2-1-3-5(6)7(9,10)11/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWCUYVZBWZWWKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C(F)(F)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10Br2F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80933105 | |

| Record name | 1-Bromo-2-[bromo(difluoro)methyl]cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80933105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14737-09-8 | |

| Record name | 1-Bromo-2-[bromo(difluoro)methyl]cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80933105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 14737-09-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Bromo-2-(bromodifluoromethyl)cyclohexane

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthesis of 1-Bromo-2-(bromodifluoromethyl)cyclohexane, a halogenated cyclohexane derivative with potential applications in medicinal chemistry and materials science. The inclusion of a bromodifluoromethyl group can significantly alter the physicochemical properties of a molecule, impacting its lipophilicity, metabolic stability, and binding interactions. This document details the underlying chemical principles, a robust experimental protocol, and the mechanistic intricacies of the synthetic route.

Strategic Approach to Synthesis: Free Radical Addition

The most effective and direct method for the synthesis of 1-Bromo-2-(bromodifluoromethyl)cyclohexane is the free radical addition of dibromodifluoromethane (BrCF₂Br) to cyclohexene. This approach is predicated on the generation of a highly reactive bromodifluoromethyl radical (•CF₂Br) which then attacks the electron-rich double bond of cyclohexene. This reaction follows an anti-Markovnikov regioselectivity, meaning the bromodifluoromethyl group adds to one carbon of the former double bond, while a bromine atom adds to the other.[1][2]

The choice of a free radical pathway is dictated by the nature of the desired transformation. Unlike electrophilic additions, which would proceed through a carbocationic intermediate and yield a different constitutional isomer, the radical mechanism allows for the specific introduction of the -CF₂Br and -Br moieties across the double bond. The initiation of this radical chain reaction is typically achieved photochemically, using ultraviolet (UV) light, or through the use of a chemical radical initiator.[3][4]

The Reaction Mechanism: A Step-by-Step Analysis

The synthesis proceeds via a classic free-radical chain mechanism, which can be dissected into three key stages: initiation, propagation, and termination.[3][4]

Initiation: The reaction is initiated by the homolytic cleavage of the weakest bond in dibromodifluoromethane, which is the carbon-bromine bond, to generate two bromine radicals or a bromodifluoromethyl radical and a bromine radical upon exposure to UV light.

Propagation: This stage consists of a self-sustaining cycle of two steps:

-

The highly reactive bromodifluoromethyl radical (•CF₂Br) attacks the π-bond of cyclohexene. This addition occurs in a regioselective manner to form the more stable secondary radical intermediate.

-

The resulting 2-(bromodifluoromethyl)cyclohexyl radical abstracts a bromine atom from another molecule of dibromodifluoromethane, yielding the desired product, 1-Bromo-2-(bromodifluoromethyl)cyclohexane, and regenerating a •CF₂Br radical to continue the chain reaction.

Termination: The chain reaction is terminated when two radical species combine to form a stable, non-radical product. This can occur through the combination of two •CF₂Br radicals, two 2-(bromodifluoromethyl)cyclohexyl radicals, or a •CF₂Br radical and a 2-(bromodifluoromethyl)cyclohexyl radical.

Caption: Mechanism of the free radical addition of BrCF₂Br to cyclohexene.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of 1-Bromo-2-(bromodifluoromethyl)cyclohexane.

Materials and Equipment:

-

Cyclohexene

-

Dibromodifluoromethane (BrCF₂Br)

-

Anhydrous solvent (e.g., dichloromethane or carbon tetrachloride)

-

Photochemical reactor with a UV lamp (e.g., mercury lamp)

-

Reaction vessel (e.g., quartz tube or flask)

-

Magnetic stirrer

-

Standard glassware for work-up and purification (separatory funnel, round-bottom flasks, etc.)

-

Rotary evaporator

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Reaction Setup: In a quartz reaction vessel equipped with a magnetic stir bar, dissolve cyclohexene (1.0 equivalent) in an appropriate anhydrous solvent.

-

Addition of Reagent: Add dibromodifluoromethane (1.5 - 2.0 equivalents) to the solution. The excess is to ensure complete consumption of the cyclohexene and to favor the propagation step over termination.

-

Photochemical Initiation: Place the reaction vessel in a photochemical reactor and irradiate with a UV lamp at room temperature with vigorous stirring.

-

Reaction Monitoring: Monitor the progress of the reaction by gas chromatography (GC) or thin-layer chromatography (TLC) until the cyclohexene is consumed.

-

Work-up: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer with an aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product is then purified by silica gel column chromatography using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure 1-Bromo-2-(bromodifluoromethyl)cyclohexane.

| Parameter | Recommended Condition | Rationale |

| Reactant Ratio | 1.5 - 2.0 eq. BrCF₂Br | Drives the reaction to completion and sustains the radical chain. |

| Solvent | Anhydrous CH₂Cl₂ or CCl₄ | Inert under radical conditions and good solubility for reactants. |

| Initiation | UV irradiation | Provides the energy for homolytic cleavage of the C-Br bond. |

| Temperature | Room Temperature | Sufficient for the reaction to proceed without promoting side reactions. |

| Purification | Silica Gel Chromatography | To isolate the desired product from unreacted starting materials and byproducts. |

Stereochemical Considerations

The free radical addition to cyclohexene is generally not highly stereoselective. The intermediate 2-(bromodifluoromethyl)cyclohexyl radical is planar at the radical center, allowing for the subsequent bromine atom abstraction to occur from either the axial or equatorial face. This results in the formation of a mixture of cis and trans diastereomers. The exact ratio of these stereoisomers can be influenced by steric factors.[5]

Sources

An In-depth Technical Guide to 1-Bromo-2-(bromodifluoromethyl)cyclohexane: Properties, Synthesis, and Potential Applications

Introduction: Unveiling a Unique Halogenated Cyclohexane Derivative

1-Bromo-2-(bromodifluoromethyl)cyclohexane is a fascinating, yet sparsely documented, halogenated aliphatic cyclic compound. Its structure, featuring a vicinal dibromide with one bromine atom as part of a bromodifluoromethyl group, presents a unique combination of reactive centers and potential for stereoisomerism. This guide aims to provide a comprehensive technical overview of this compound, addressing its known and predicted chemical properties, proposing a plausible synthetic pathway, and exploring its potential applications, particularly in the realm of medicinal chemistry and drug development. Due to the limited availability of direct experimental data, this guide will integrate established chemical principles and data from analogous structures to offer scientifically grounded predictions and insights.

Core Chemical and Physical Properties

The fundamental properties of 1-Bromo-2-(bromodifluoromethyl)cyclohexane are summarized below. It is important to note the discrepancy in the reported boiling points, which may be due to different experimental conditions or the presence of different isomers.

| Property | Value | Source(s) |

| CAS Number | 14737-09-8 | [1][2] |

| Molecular Formula | C₇H₁₀Br₂F₂ | [2] |

| Molecular Weight | 291.96 g/mol | |

| Boiling Point | 108 °C (Predicted) or 228.8 °C at 760 mmHg | [1] |

| Density | 1.806 ± 0.06 g/cm³ (Predicted) | [1] |

| Hazard Codes | Xi (Irritant) | [1] |

| Risk Statements | R36/37/38 (Irritating to eyes, respiratory system and skin) | [1] |

| Safety Statements | S26-36 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. Wear suitable protective clothing.) | [1] |

Proposed Synthetic Pathway: A Multi-step Approach

Experimental Protocol (Hypothetical)

Step 1: Bromodifluoromethylation of Cyclohexene

-

Reaction: The addition of a bromodifluoromethyl radical to the double bond of cyclohexene. This can be achieved using a suitable bromodifluoromethyl source, such as dibromodifluoromethane (CBr₂F₂), in the presence of a radical initiator (e.g., AIBN or a peroxide).

-

Procedure:

-

To a solution of cyclohexene in a suitable solvent (e.g., a non-polar solvent like hexane or a chlorinated solvent), add dibromodifluoromethane.

-

Add a catalytic amount of a radical initiator.

-

Heat the reaction mixture under an inert atmosphere to initiate the radical chain reaction.

-

Monitor the reaction progress by GC-MS.

-

Upon completion, cool the reaction and remove the solvent under reduced pressure.

-

Purify the resulting (bromodifluoromethyl)cyclohexane by fractional distillation or column chromatography.

-

Step 2: Allylic Bromination

-

Reaction: Introduction of a bromine atom at the allylic position of (bromodifluoromethyl)cyclohexene.

-

Procedure:

-

Dissolve the product from Step 1 in a suitable solvent (e.g., carbon tetrachloride).

-

Add N-bromosuccinimide (NBS) and a radical initiator (e.g., a small amount of AIBN or light).

-

Reflux the mixture until the reaction is complete (monitored by TLC or GC-MS).

-

Cool the reaction mixture and filter off the succinimide byproduct.

-

Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Step 3: Hydrobromination of the Alkene

-

Reaction: Addition of hydrogen bromide across the double bond of the allylic bromide from Step 2.

-

Procedure:

-

Dissolve the crude product from Step 2 in a non-polar solvent.

-

Bubble dry hydrogen bromide gas through the solution at a low temperature (e.g., 0 °C).

-

Alternatively, use a solution of HBr in acetic acid.

-

Monitor the reaction for the disappearance of the starting material.

-

Once complete, neutralize the excess acid and purify the final product, 1-Bromo-2-(bromodifluoromethyl)cyclohexane, by column chromatography or distillation.

-

Caption: A potential E2 elimination reaction pathway.

-

Radical Reactions: The C-Br bonds can be cleaved homolytically under radical conditions (e.g., using AIBN and a radical scavenger or photolysis), opening avenues for further functionalization.

-

Organometallic Chemistry: The C-1 bromine can likely be used to form Grignard or organolithium reagents, which can then be reacted with various electrophiles.

Potential Applications in Drug Discovery

The unique structural features of 1-Bromo-2-(bromodifluoromethyl)cyclohexane make it an intriguing candidate for applications in medicinal chemistry. The incorporation of fluorine atoms into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and membrane permeability. [3][4]

-

Metabolic Stability: The strong C-F bonds in the difluoromethyl group can block sites of metabolic oxidation, potentially increasing the half-life of a drug molecule.

-

Bioisosterism: The gem-difluoro group (-CF₂-) can act as a bioisostere for a carbonyl group or an ether oxygen, offering a way to modify the electronic properties and hydrogen bonding capabilities of a molecule while maintaining a similar steric profile. [5]

-

Lipophilicity and Permeability: The introduction of fluorine generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes. This is a critical factor for oral bioavailability and CNS penetration. [6]

-

Conformational Control: The bulky and electronegative bromodifluoromethyl group can influence the conformational preferences of the cyclohexane ring, which can be exploited to optimize the binding of a molecule to its biological target.

-

Synthetic Intermediate: As a molecule with multiple reactive sites, 1-Bromo-2-(bromodifluoromethyl)cyclohexane could serve as a versatile building block for the synthesis of more complex fluorinated cyclohexane derivatives for screening in drug discovery programs.

Conclusion

1-Bromo-2-(bromodifluoromethyl)cyclohexane represents a molecule with significant untapped potential. While direct experimental data remains limited, a thorough analysis based on established chemical principles allows for a robust prediction of its properties, reactivity, and potential applications. As a Senior Application Scientist, it is my assessment that this compound warrants further investigation, particularly in the synthesis of novel fluorinated scaffolds for medicinal chemistry. The development of a reliable synthetic route and a detailed characterization of its reactivity would be valuable contributions to the field of fluorine chemistry and drug discovery.

References

- An, S., Zhang, J., & Jiang, G. (2021).

- Li, Y., & Ni, C. (2018). Addition of Carboxylic Acids to gem-Difluoroalkenes for the Synthesis of gem-Difluoromethylenated Compounds. Organic Letters, 20(15), 4635–4638.

- Li, Y., & Ni, C. (2018). Addition of Carboxylic Acids to gem-Difluoroalkenes for the Synthesis of gem-Difluoromethylenated Compounds. Organic Letters.

- An, S., Zhang, J., & Jiang, G. (2021). Synthesis of gem-Difluoroalkenes via a Sequence of Hydroboration and 1,2-Elimination of α,β-Unsaturated Carbonyls. Organic Chemistry Portal.

- Glon, G., et al. (2013). Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. Organic Letters.

- 1-BROMO-2-(BROMODIFLUOROMETHYL)CYCLOHEXANE CAS#: 14737-09-8. ChemicalBook.

- 19F NMR Chemical Shift Table - Organofluorine. Alfa Chemistry.

- Wiberg, K. B., et al. (2001). 19F NMR chemical shifts. 1. Aliphatic fluorides. The Journal of Organic Chemistry, 66(8), 2809–2817.

- vz21233 1-bromo-2-(bromodifluoromethyl)cyclohexane. VSNCHEM.

- Chemical Properties of Cyclohexane, 1-bromo-2-fluoro-, cis- (CAS 51422-74-3). Cheméo.

- 1-Bromo-2-fluorocyclohexane. PubChem.

- Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320–330.

- Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current topics in medicinal chemistry, 14(7), 855–864.

- 19Flourine NMR. University of California, Santa Barbara.

- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527–540.

- Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia.

- Wang, Z., et al. (2021). Nickel-Catalyzed Enantio- and Diastereoselective Synthesis of Fluorine-Containing Vicinal Stereogenic Centers. Journal of the American Chemical Society.

- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.

- Cyclohexane,1-bromo-2-methyl- 6294-39-9 wiki. Guidechem.

- Fluorinated Compounds in Medicinal Chemistry: Recent Applications, Synthetic Advances and M

- 19F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chem and Biochem.

- Haloalkanes and Haloarenes. NCERT.

- Crizer, D. M., et al. (2023). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology.

- Liang, T., Neumann, C. N., & Ritter, T. (2013). Introduction of fluorine and fluorine-containing functional groups. Angewandte Chemie (International ed. in English), 52(33), 8214–8264.

- Fluorinated Azides: Click Chemistry Meets Fluorine. Sigma-Aldrich.

Sources

- 1. 1-BROMO-2-(BROMODIFLUOROMETHYL)CYCLOHEXANE CAS#: 14737-09-8 [amp.chemicalbook.com]

- 2. 1-BROMO-2-(BROMODIFLUOROMETHYL)CYCLOHEXANE | VSNCHEM [vsnchem.com]

- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Addition of Carboxylic Acids to gem-Difluoroalkenes for the Synthesis of gem-Difluoromethylenated Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

structure elucidation of 1-Bromo-2-(bromodifluoromethyl)cyclohexane

An In-Depth Technical Guide to the Structure Elucidation of 1-Bromo-2-(bromodifluoromethyl)cyclohexane

Foreword: Navigating Molecular Complexity

In the realm of drug development and materials science, the precise structural characterization of novel chemical entities is paramount. The biological activity, physical properties, and synthetic accessibility of a molecule are intrinsically linked to its three-dimensional architecture. 1-Bromo-2-(bromodifluoromethyl)cyclohexane presents a compelling case study in structure elucidation, embodying challenges common to complex aliphatic systems. Its structure involves multiple stereocenters, significant conformational flexibility inherent to the cyclohexane ring, and the presence of three distinct halogen atoms (two bromine, two fluorine), each with unique spectroscopic signatures.

This guide eschews a rigid, templated approach. Instead, it offers a logical, field-tested workflow that leverages a multi-technique strategy. We will explore not just the "how" but the "why" behind each analytical choice, demonstrating how data from mass spectrometry and various nuclear magnetic resonance (NMR) techniques are synergistically integrated to build an unassailable structural hypothesis. This document is intended for researchers, scientists, and drug development professionals who require a robust framework for characterizing similarly complex molecules.

Chapter 1: The First Interrogation - Mass Spectrometry for Molecular Formula Confirmation

Before delving into the intricate details of connectivity and stereochemistry, the fundamental identity of the molecule—its elemental composition—must be unequivocally established. High-Resolution Mass Spectrometry (HRMS) is the cornerstone of this initial step.

Rationale for Mass Spectrometry

Mass spectrometry provides two critical pieces of information at the outset: the molecular weight and, through isotopic patterns, the presence and number of specific elements. For a molecule containing two bromine atoms, the isotopic signature is unmistakable. Bromine exists naturally as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[1][2] This leads to a characteristic pattern in the mass spectrum for the molecular ion (M⁺) and its fragments. A species containing two bromine atoms will exhibit a triplet of peaks at M, M+2, and M+4, with a relative intensity ratio of approximately 1:2:1. Observing this pattern is a powerful confirmation of the dibromo nature of the analyte.[3]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography is an ideal separation technique for volatile and semi-volatile compounds like halogenated cyclohexanes, ensuring that a pure analyte enters the mass spectrometer.[4][5]

-

Sample Preparation: Dissolve 1-2 mg of the synthesized compound in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

-

GC Separation:

-

Instrument: Agilent 8890 GC System or equivalent.[6]

-

Column: A mid-polarity column, such as an Agilent J&W DB-624, is suitable for separating halogenated hydrocarbons.[6]

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250°C.

-

Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

-

MS Detection (Electron Ionization - EI):

-

Ionization Source: Electron Ionization (EI) at 70 eV. This hard ionization technique generates reproducible fragmentation patterns useful for structural fingerprinting.[7]

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF) for high-resolution analysis.

-

Scan Range: m/z 40-500.

-

Data Interpretation: Expected Results

The molecular formula of 1-Bromo-2-(bromodifluoromethyl)cyclohexane is C₇H₁₀Br₂F₂. The monoisotopic mass is approximately 309.91 Da.

| Feature | Expected Observation | Rationale & Significance |

| Molecular Ion (M⁺) | A triplet of peaks around m/z 310, 312, 314. | Confirms the presence of two bromine atoms. HRMS would yield an exact mass matching C₇H₁₀Br₂F₂. |

| Isotopic Ratio | Relative intensities of ~1:2:1 for the M, M+2, M+4 peaks. | Validates the dibromo composition.[1][3] |

| Key Fragments | [M-Br]⁺, [M-CHF₂Br]⁺, [M-Br-HF]⁺ | Loss of a bromine atom is a common fragmentation pathway for alkyl bromides. Cleavage of the C-C bond between the ring and the side chain is also expected. |

This initial MS analysis validates the molecular formula, providing the confidence needed to proceed with more detailed structural analysis via NMR.

Chapter 2: Unraveling the Framework - Multi-dimensional NMR Spectroscopy

With the molecular formula confirmed, Nuclear Magnetic Resonance (NMR) spectroscopy is employed to determine the precise connectivity of atoms and the relative stereochemistry of the substituents. For 1-Bromo-2-(bromodifluoromethyl)cyclohexane, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by 2D correlation experiments, is essential.

Core Principles: Chemical Environment and Spin-Spin Coupling

NMR spectroscopy exploits the magnetic properties of atomic nuclei. The chemical shift (δ) of a nucleus is highly sensitive to its local electronic environment, while spin-spin coupling (J-coupling) between neighboring nuclei provides direct evidence of atomic connectivity. In substituted cyclohexanes, the magnitude of the coupling constant between vicinal protons is strongly dependent on their dihedral angle, a relationship described by the Karplus equation, which is fundamental to determining stereochemistry.[8]

Experimental Workflow: A Multi-Nuclear Approach

The following diagram illustrates the logical flow for acquiring and interpreting NMR data for this specific problem.

Caption: Logical workflow for NMR-based structure elucidation.

Protocol 1: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve ~10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Acquisition:

-

Spectrometer: Bruker 400 MHz spectrometer or higher. Higher field strengths improve spectral dispersion, which is critical for resolving the complex, overlapping signals of the cyclohexane ring protons.[9]

-

Experiment: Standard proton spectrum acquisition.

-

Temperature: Room temperature initially. Low-temperature NMR may be required to slow down the chair-flip of the cyclohexane ring and resolve individual conformers.[10][11]

-

Expected ¹H NMR Data & Interpretation:

-

Ring Protons (C3-C6): A complex, overlapping multiplet region, likely between δ 1.2-2.5 ppm.

-

H1 (Proton on C-Br): A multiplet shifted downfield due to the electronegative bromine atom, expected around δ 4.0-4.5 ppm. Its coupling pattern will be key to determining its axial or equatorial position.[11][12]

-

H2 (Proton on C-CF₂Br): A multiplet further downfield than typical alkyl protons, likely δ 2.5-3.5 ppm. This proton will show coupling to H1, adjacent ring protons, and importantly, to the two fluorine atoms (³JHF).

Protocol 2: ¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique with a wide chemical shift range, making it ideal for analyzing fluorinated compounds.[13][14]

-

Sample Preparation: Same sample as used for ¹H NMR.

-

Acquisition:

-

Spectrometer: A multinuclear probe is required.

-

Experiment: Standard fluorine spectrum, often proton-decoupled to simplify the spectrum initially, followed by a proton-coupled spectrum to observe JHF couplings.

-

Expected ¹⁹F NMR Data & Interpretation:

-

The two fluorine atoms of the -CF₂Br group are diastereotopic due to the adjacent chiral center (C2). Therefore, they are chemically non-equivalent and should appear as two distinct signals.

-

These signals will likely appear as a pair of doublets (an "AB quartet") due to geminal coupling to each other (²JFF). Each of these signals will be further split into a doublet by coupling to the vicinal proton H2 (³JHF).

-

The chemical shift for difluoromethyl groups is typically in the range of -90 to -120 ppm.[15]

Protocol 3: ¹³C and 2D NMR (HSQC, COSY)

-

Acquisition: Using the same sample, acquire a standard ¹³C{¹H} spectrum, followed by 2D COSY (H-H correlation) and 2D HSQC (C-H correlation) experiments.

-

Interpretation:

-

¹³C Spectrum: Expect 7 distinct carbon signals. The C1 (bearing Br) and C2 (bearing CF₂Br) signals will be downfield. The C-F carbon will appear as a triplet due to one-bond C-F coupling (¹JCF).

-

HSQC Spectrum: This experiment directly correlates each proton signal with the carbon signal it is attached to, allowing for unambiguous assignment of all C-H pairs.

-

COSY Spectrum: This experiment reveals proton-proton coupling networks. It will show a cross-peak between H1 and H2, confirming their vicinal relationship, and trace the connectivity around the entire cyclohexane ring.

-

Chapter 3: Decoding the 3D Puzzle - Conformational and Stereochemical Analysis

The final and most challenging piece of the puzzle is determining the relative stereochemistry (cis or trans) of the two substituents and the preferred conformation of the cyclohexane ring.

The Dominance of the Chair Conformation

Substituted cyclohexanes exist predominantly in a chair conformation to minimize steric and torsional strain.[10][16] For a disubstituted cyclohexane, two chair conformers are in rapid equilibrium via a "ring-flip". The equilibrium will favor the conformer that places the bulkiest substituent(s) in the more spacious equatorial position to avoid destabilizing 1,3-diaxial interactions.[17][18]

-

A-Value: A measure of the steric strain of placing a substituent in the axial position. The -CF₂Br group is significantly bulkier than a -Br atom. Therefore, the conformer with the -CF₂Br group in the equatorial position will be strongly favored.

Using Coupling Constants to Assign Stereochemistry

The Karplus relationship provides a direct link between the observed ³JHH coupling constant and the dihedral angle between the protons.[8]

-

Trans Isomer: In the most stable conformation, both the -Br and -CF₂Br groups can occupy equatorial positions (trans-diequatorial). In this arrangement, the protons H1 and H2 would both be in axial positions. The dihedral angle between two axial protons on adjacent carbons is ~180°, which corresponds to a large coupling constant (³JHH ≈ 8-13 Hz) .

-

Cis Isomer: In the most stable conformation, the larger -CF₂Br group will occupy an equatorial position, forcing the -Br group to be axial (cis-axial,equatorial). The relationship between H1 (now equatorial) and H2 (now axial) involves a dihedral angle of ~60°, corresponding to a small coupling constant (³JHH ≈ 2-5 Hz) .

By measuring the coupling constant between the H1 and H2 signals in the ¹H NMR spectrum, the relative stereochemistry can be confidently assigned.

Caption: Decision-making based on H1-H2 coupling constant.

Chapter 4: The Final Verdict - X-ray Crystallography

While the combination of MS and multi-dimensional NMR provides a comprehensive and compelling structural assignment, single-crystal X-ray diffraction remains the gold standard for absolute structural proof.[19][20] If the compound can be crystallized, this technique provides an unambiguous 3D map of the molecule in the solid state, confirming connectivity, relative stereochemistry, and the preferred conformation without ambiguity.[21]

Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals suitable for diffraction, typically by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution. Hexane/dichloromethane mixtures are often effective for such compounds.[21]

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

-

Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and torsional angles.

Summary and Integrated Strategy

The elucidation of 1-Bromo-2-(bromodifluoromethyl)cyclohexane is a testament to the power of an integrated analytical approach. No single technique provides the complete picture, but together, they build a self-validating case. The strategy begins with MS to confirm the molecular formula, proceeds to a suite of NMR experiments to map out atomic connectivity and probe stereochemistry, and can be definitively concluded with X-ray crystallography. This methodical progression from elemental composition to 3D architecture provides the highest level of confidence required in modern chemical research and development.

References

- Benchchem. (n.d.). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.

- Chemistry LibreTexts. (2020, August 22). 16.9: Organic Compounds Containing Halogen Atoms.

- Pellizzari, E. D., & Erickson, M. D. (1980). Gas chromatography mass spectrometry computer analysis of volatile halogenated hydrocarbons in man and his environment--A multimedia environmental study. Biomedical Mass Spectrometry, 7(4), 139-147. doi: 10.1002/bms.1200070402.

- Clark, J. (n.d.). mass spectra - the M+2 peak. Chemguide.

- Drozdowski, H. (2009). X-RAY DIFFRACTION INVESTIGATION OF CYCLOHEXANE DERIVATIVES AT 293 K.

- Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms.

- LabRulez GCMS. (n.d.). C2 - Analysis of halogenated hydrocarbons in hydrocarbon/water matrix.

- Benchchem. (n.d.). Distinguishing cis- and trans-2-Bromocyclohexanol Isomers Using NMR Spectroscopy: A Comparative Guide.

- Semantic Scholar. (n.d.). Gas chromatography mass spectrometry computer analysis of volatile halogenated hydrocarbons in man and his environment--A multimedia environmental study.

- Agilent. (2024, April 29). Analysis of Halogenated Hydrocarbons, Benzene, and Derivatives in Drinking Water.

- Squillace, P. J., & Moran, M. J. (2001). Low-Level detections of halogenated volatile organic compounds in groundwater: Use in vulnerability assessments. USGS Publications Warehouse.

- ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds.

- ChemicalBook. (n.d.). Bromocyclohexane(108-85-0) 1H NMR spectrum.

- Wikipedia. (n.d.). Rotamer.

- Abraham, R. J., et al. (n.d.). Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes. Journal of the Chemical Society, Perkin Transactions 2.

- Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy.

- Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.

- Rabadanov, M. K., et al. (2014). Cyclohexane plastic phase I: single-crystal diffraction images and new structural model. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 70(Pt 2), 241-246.

- PASSchem. (n.d.). Organic Chemistry — Conformational Analysis: Cycloalkane Chair Drawing and Interpretation.

- YouTube. (2020, August 26). H-NMR Example of n-Octane and Bromocyclohexane.

- Menger, F. M., et al. (1989). Highly alkylated cyclohexanes. X-Ray crystal structures, force-field calculations, and conformations of cis/trans-1,4-disubstitu. Helvetica Chimica Acta, 72(7), 1475-1479.

- Modgraph. (n.d.). Proton Chemical Shifts in NMR. Part 10.† Bromine and Iodine Substituent Chemical Shifts (SCS) and an Analysis of the Contrib.

- Chemistry LibreTexts. (2022, July 18). 9.5: Substituted Cyclohexanes.

- AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds.

- The Royal Society of Chemistry. (2015). Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Inf.

- BOC Sciences. (n.d.). CAS 117711-58-7 1-bromo-2-(bromodifluoromethyl)cyclohexane.

- Guidechem. (n.d.). Cyclohexane,1-bromo-2-methyl- 6294-39-9 wiki.

- Liu, W., et al. (2026, January 5). Modular Synthesis of Chiral Multi-Substituted Cyclohexanes via Cobalt-Catalyzed Enantioselective Desymmetrizing Hydroalkylation. Journal of the American Chemical Society.

- KPU Pressbooks. (n.d.). 4.4 Substituted Cyclohexanes – Organic Chemistry I.

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Gas chromatography mass spectrometry computer analysis of volatile halogenated hydrocarbons in man and his environment--A multimedia environmental study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Gas chromatography mass spectrometry computer analysis of volatile halogenated hydrocarbons in man and his environment--A multimedia environmental study. | Semantic Scholar [semanticscholar.org]

- 6. agilent.com [agilent.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. youtube.com [youtube.com]

- 10. Rotamer - Wikipedia [en.wikipedia.org]

- 11. Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 12. modgraph.co.uk [modgraph.co.uk]

- 13. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]

- 14. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 15. rsc.org [rsc.org]

- 16. 4.4 Substituted Cyclohexanes – Organic Chemistry I [kpu.pressbooks.pub]

- 17. Organic Chemistry — Conformational Analysis: Cycloalkane Chair Drawing and Interpretation - PASSchem [passchem.pressbooks.tru.ca]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. synchrotron.org.pl [synchrotron.org.pl]

- 20. Cyclohexane plastic phase I: single-crystal diffraction images and new structural model - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

Technical Guide: Physicochemical and Spectroscopic Characterization of 1-Bromo-2-(bromodifluoromethyl)cyclohexane

Abstract: This document provides a comprehensive technical guide to the physical and spectroscopic properties of 1-Bromo-2-(bromodifluoromethyl)cyclohexane (CAS No. 14737-09-8). Due to the limited availability of empirical data for this specific molecule, this guide integrates predicted values, principles of physical organic chemistry, and detailed, field-proven experimental protocols for its full characterization. This approach serves as a robust framework for researchers in drug development and chemical synthesis when encountering novel or sparsely documented halogenated compounds.

Introduction and Molecular Overview

1-Bromo-2-(bromodifluoromethyl)cyclohexane is a complex halogenated aliphatic cyclic compound. Its structure, featuring a cyclohexane ring with two distinct bromine-containing substituents, suggests significant stereochemical and conformational possibilities that will influence its physical properties and reactivity. The presence of both bromine and fluorine atoms imparts high molecular weight and density, while the polar C-Br and C-F bonds are expected to govern its intermolecular forces and solubility profile.

The molecular formula is C₇H₁₀Br₂F₂[1]. A key challenge in characterizing this molecule is its stereochemistry. The bromine at C-1 and the bromodifluoromethyl group at C-2 create two chiral centers, leading to the potential for four stereoisomers (two pairs of enantiomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R)). The physical properties, particularly melting point and crystal lattice energy, can differ significantly between diastereomers (cis vs. trans isomers).

This guide will proceed by first establishing a baseline of predicted and analog-derived properties, followed by a detailed description of the self-validating experimental workflows required for their empirical determination.

Predicted and Analog-Derived Physical Properties

Direct experimental data for 1-Bromo-2-(bromodifluoromethyl)cyclohexane is scarce. However, we can establish a reliable set of expected values based on chemical supplier data and by extrapolating from the known properties of structurally related compounds, primarily bromocyclohexane. Haloalkanes generally exhibit higher boiling points than their parent alkanes due to increased molecular mass and stronger intermolecular forces (dipole-dipole and van der Waals interactions)[2][3].

Table 1: Summary of Predicted and Analog-Based Physical Properties

| Property | Predicted/Supplier Value | Rationale & Analog Comparison |

| CAS Number | 14737-09-8[1][4] | - |

| Molecular Formula | C₇H₁₀Br₂F₂[1] | - |

| Molecular Weight | 308.96 g/mol | Calculated from atomic weights. |

| Boiling Point | 108 °C (at unknown pressure)[4] | This value seems low for a dibrominated compound of this mass. Analog: Bromocyclohexane (MW: 163.06 g/mol ) has a boiling point of 166-167°C[5]. The higher molecular weight and polarity of the target molecule suggest its boiling point should be significantly higher, likely >200°C at atmospheric pressure. The supplier value may be for a measurement under reduced pressure. |

| Density | 1.806 ± 0.06 g/cm³ (Predicted)[4] | Plausible. Polyhalogenated alkanes are significantly denser than water[2][6]. Analog: Bromocyclohexane has a density of 1.324 g/mL[5]. The presence of a second, heavy bromine atom and two fluorine atoms justifies the higher predicted density. |

| Melting Point | Not available | Expected to be low, potentially below 0°C, similar to bromocyclohexane (-57°C)[5]. However, diastereomers may exhibit different melting points due to variations in crystal packing efficiency. The trans isomer, often having higher symmetry, might possess a higher melting point than the cis isomer. |

| Solubility | Insoluble in water; Soluble in organic solvents. | Haloalkanes are generally insoluble in water as they cannot form strong hydrogen bonds[3][6]. They are miscible with non-polar organic solvents like ethers, hydrocarbons, and chlorinated solvents[6]. |

| Appearance | Colorless to light yellow liquid. | Pure haloalkanes are typically colorless[7]. A yellow or brown tint can develop upon exposure to light, which causes decomposition and the formation of elemental bromine[7]. |

Experimental Characterization Workflows

To empirically validate and expand upon the predicted properties, a systematic series of experiments is required. The following protocols are designed as a self-validating system for the definitive characterization of 1-Bromo-2-(bromodifluoromethyl)cyclohexane.

Workflow for Separation and Purification

Given the high likelihood of a mixture of diastereomers from synthesis, the initial step is purification, which is critical for accurate physical property measurement.

Caption: Logic for spectroscopic structure validation.

3.3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure and stereochemistry. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential.

-

¹⁹F NMR: This is a critical first step. Due to the high sensitivity and natural abundance of the ¹⁹F nucleus, this experiment provides a clear signal for the -CF₂Br group.[8][9] The chemical shift will be highly informative. The two fluorine atoms are diastereotopic and should appear as an "AB quartet" due to geminal F-F coupling, with further splitting from coupling to the proton at C-2.

-

¹H NMR: The spectrum will be complex due to overlapping signals from the cyclohexane ring protons. The proton at C-1 (adjacent to Br) and C-2 (adjacent to -CF₂Br) will be the most downfield and structurally informative. Coupling constants (J-values) between H-1 and H-2 will be crucial for determining the cis/trans relationship (diastereomers).

-

¹³C NMR: Will confirm the presence of seven carbon atoms. The carbons C-1 and C-2, bonded to the electronegative substituents, will be shifted downfield.

-

2D NMR (COSY, HSQC, HMBC): These experiments are necessary to definitively assign all proton and carbon signals and confirm the connectivity of the entire molecule.[10]

Protocol: NMR Sample Preparation and Analysis

-

Sample Prep: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) for ¹H and ¹³C referencing. For ¹⁹F NMR, an external or internal fluorine-containing standard (e.g., CFCl₃) is used.[9]

-

Acquisition: Acquire ¹H, ¹⁹F, and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Analysis: Process the data to determine chemical shifts (ppm), coupling constants (Hz), and integration values. Use 2D NMR data to build the final structural assignment.

3.3.2 Mass Spectrometry (MS)

MS is used to confirm the molecular weight and elemental composition. Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for volatile halogenated hydrocarbons.[11][12]

-

Expected Result: The mass spectrum should show a molecular ion (M⁺) peak corresponding to the molecular weight of 308.96 g/mol . A key feature will be the isotopic pattern for the two bromine atoms. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). The M⁺ peak will therefore appear as a characteristic triplet (M, M+2, M+4) with an intensity ratio of approximately 1:2:1. High-Resolution Mass Spectrometry (HRMS) can confirm the exact molecular formula (C₇H₁₀Br₂F₂) to within a few parts per million.

Protocol: GC-MS Analysis

-

Sample Prep: Prepare a dilute solution (~1 mg/mL) of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Instrumentation: Use a GC system equipped with a capillary column suitable for separating halogenated compounds (e.g., DB-624) coupled to a mass spectrometer.[13]

-

Method: Inject a small volume (e.g., 1 µL) of the sample. The GC oven temperature program should be optimized to separate the diastereomers.

-

Detection: The mass spectrometer will record mass spectra for each eluting peak.

-

Analysis: Examine the mass spectrum for the molecular ion cluster and characteristic fragmentation patterns (e.g., loss of Br, HBr, or the -CF₂Br side chain).

Conclusion

While 1-Bromo-2-(bromodifluoromethyl)cyclohexane is not a well-documented compound, its core physical properties can be reliably predicted through analog comparison and the fundamental principles of organic chemistry. This guide provides the necessary framework for its complete empirical characterization, from purification to structural validation. The detailed protocols for boiling point determination and spectroscopic analysis (NMR, MS) form a self-validating workflow applicable to this molecule and other novel halogenated compounds, ensuring scientific rigor and trustworthiness in research and development settings.

References

-

Pellizzari, E. D., et al. (1980). Gas chromatography mass spectrometry computer analysis of volatile halogenated hydrocarbons in man and his environment--A multimedia environmental study. Biomedical Mass Spectrometry, 7(4), 139-47. [Link]

-

Kuanar, M., et al. (2016). On the physical properties of halogenated hydrocarbons. ResearchGate. [Link]

-

Agilent Technologies. (n.d.). C2 - Analysis of halogenated hydrocarbons in hydrocarbon/water matrix. LabRulez GCMS. [Link]

-

Pellizzari, E. D., et al. (1980). Gas chromatography mass spectrometry computer analysis of volatile halogenated hydrocarbons in man and his environment--A multimedia environmental study. Semantic Scholar. [Link]

-

University of Colorado Boulder. (n.d.). Boiling Point Determination. Department of Chemistry & Biochemistry. [Link]

-

LibreTexts Chemistry. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Chemistry LibreTexts. [Link]

-

Vedantu. (n.d.). Physical Properties of Haloalkanes: Key Points & Examples. Vedantu. [Link]

-

Aocpharm. (n.d.). Bromocyclohexane: Properties, Synthesis, and Applications in Organic Chemistry. Aocpharm. [Link]

-

Agilent Technologies. (2024). Analysis of Halogenated Hydrocarbons, Benzene, and Derivatives in Drinking Water. Agilent. [Link]

-

Ellis, D. A., et al. (2003). Development of an 19F NMR Method for the Analysis of Fluorinated Acids in Environmental Water Samples. Analytical Chemistry, 75(17), 4579-4587. [Link]

-

Chemistry Student. (n.d.). Physical Properties of Haloalkanes and Haloarenes. Chemistry Student. [Link]

-

U.S. Geological Survey. (n.d.). Low-Level detections of halogenated volatile organic compounds in groundwater: Use in vulnerability assessments. USGS Publications Warehouse. [Link]

-

Al-Hyali, A. D. (2021). Experimental No. (2) Boiling Point. ResearchGate. [Link]

-

CK-12 Foundation. (2026). Physical Properties of Haloalkanes and Haloarenes. CK-12. [Link]

-

NCERT. (n.d.). Haloalkanes and Haloarenes. National Council of Educational Research and Training. [Link]

-

Jaroszewicz, M., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Nature Communications, 13(1), 1739. [Link]

-

Gerig, J. T. (n.d.). Fluorine NMR. Encyclopedia of Magnetic Resonance. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. Physical Properties of Haloalkanes: Key Points & Examples [vedantu.com]

- 3. ncert.nic.in [ncert.nic.in]

- 4. 1-BROMO-2-(BROMODIFLUOROMETHYL)CYCLOHEXANE CAS#: 14737-09-8 [amp.chemicalbook.com]

- 5. innospk.com [innospk.com]

- 6. chemistrystudent.com [chemistrystudent.com]

- 7. CK12-Foundation [flexbooks.ck12.org]

- 8. lib3.dss.go.th [lib3.dss.go.th]

- 9. biophysics.org [biophysics.org]

- 10. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Gas chromatography mass spectrometry computer analysis of volatile halogenated hydrocarbons in man and his environment--A multimedia environmental study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Gas chromatography mass spectrometry computer analysis of volatile halogenated hydrocarbons in man and his environment--A multimedia environmental study. | Semantic Scholar [semanticscholar.org]

- 13. agilent.com [agilent.com]

An In-Depth Technical Guide to 1-Bromo-2-(bromodifluoromethyl)cyclohexane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Bromo-2-(bromodifluoromethyl)cyclohexane, a halogenated cyclohexane derivative with potential applications in medicinal chemistry and materials science. This document delves into its chemical identity, physicochemical properties, plausible synthetic routes, and expected spectroscopic characteristics. Furthermore, it explores the rationale behind its potential utility in drug discovery, drawing parallels with the established roles of fluorinated motifs in bioactive molecules. Safety and handling protocols, derived from data on analogous compounds, are also presented to ensure its proper management in a laboratory setting. This guide is intended to be a valuable resource for researchers and developers interested in leveraging the unique properties of this and similar fluorinated scaffolds.

Introduction: The Emerging Role of Fluorinated Cyclohexanes in Chemical Design

The introduction of fluorine and fluorinated groups into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. The unique electronic properties of fluorine, including its high electronegativity and the ability of C-F bonds to act as hydrogen bond acceptors, can profoundly influence a molecule's conformational preferences, metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] The cyclohexane scaffold, a common motif in natural products and synthetic drugs, provides a three-dimensional framework that can be strategically functionalized. The combination of a cyclohexane core with a bromodifluoromethyl group, as seen in 1-Bromo-2-(bromodifluoromethyl)cyclohexane, presents a fascinating case study in the design of novel chemical entities with tailored properties. The presence of two bromine atoms further adds to its synthetic versatility, offering multiple handles for subsequent chemical transformations. This guide aims to provide a detailed technical understanding of this specific molecule, bridging the gap between its fundamental properties and its potential applications.

Chemical Identity and Physicochemical Properties

1-Bromo-2-(bromodifluoromethyl)cyclohexane is a halogenated organic compound with the chemical formula C₇H₁₀Br₂F₂. Its structure features a cyclohexane ring substituted at adjacent carbons with a bromine atom and a bromodifluoromethyl group.

Table 1: Physicochemical Properties of 1-Bromo-2-(bromodifluoromethyl)cyclohexane

| Property | Value | Source |

| CAS Number | 14737-09-8 | N/A |

| Molecular Formula | C₇H₁₀Br₂F₂ | N/A |

| Molecular Weight | 291.96 g/mol | N/A |

| Appearance | Likely a colorless to pale yellow liquid | Inferred from similar compounds |

| Boiling Point | Not reported; expected to be relatively high due to molecular weight and polarity | N/A |

| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF) and insoluble in water | Inferred from structural features |

| Stereochemistry | The molecule contains two stereocenters, leading to the possibility of multiple diastereomers (cis and trans) and enantiomers. The specific stereochemistry is not defined by the CAS number alone. | N/A |

Synthesis and Reaction Mechanisms

Proposed Synthetic Pathway

A two-step synthesis is proposed, starting from readily available cyclohexene.

Caption: Proposed two-step synthesis of 1-Bromo-2-(bromodifluoromethyl)cyclohexane from cyclohexene.

Step 1: Radical Addition of Dibromodifluoromethane to Cyclohexene

This reaction would likely proceed via a free radical chain mechanism. A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, would be used to generate a bromodifluoromethyl radical (•CF₂Br) from dibromodifluoromethane. This radical then adds to the double bond of cyclohexene to form a cyclohexyl radical intermediate. Subsequent abstraction of a bromine atom from another molecule of dibromodifluoromethane yields the product, (bromodifluoromethyl)cyclohexane, and regenerates the •CF₂Br radical to propagate the chain. This type of addition of polyhalogenated methanes to alkenes is a well-established synthetic method.[3]

Step 2: Radical Bromination of (Bromodifluoromethyl)cyclohexane

The second step would involve the selective bromination of the (bromodifluoromethyl)cyclohexane intermediate. Given the presence of multiple C-H bonds, regioselectivity could be a challenge. However, radical bromination often shows a preference for the substitution of weaker C-H bonds, which are typically at more substituted carbon atoms. The reaction would be initiated by light or heat to generate bromine radicals (Br•) from molecular bromine (Br₂). A bromine radical would then abstract a hydrogen atom from the cyclohexane ring to form a cyclohexyl radical and HBr. This radical would then react with another molecule of Br₂ to give the final product and another bromine radical.[4] The position of bromination would likely be influenced by the steric bulk of the bromodifluoromethyl group.

Experimental Considerations and Protocol

Step 1: Synthesis of (Bromodifluoromethyl)cyclohexane

-

To a solution of cyclohexene (1.0 eq) in a suitable solvent (e.g., degassed dichloromethane or acetonitrile) in a reaction vessel equipped with a condenser and a nitrogen inlet, add dibromodifluoromethane (1.2-1.5 eq).

-

Add a catalytic amount of a radical initiator (e.g., AIBN, 0.05-0.1 eq).

-

Heat the reaction mixture to reflux under a nitrogen atmosphere for several hours, monitoring the reaction progress by GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by fractional distillation or column chromatography on silica gel to obtain (bromodifluoromethyl)cyclohexane.

Step 2: Synthesis of 1-Bromo-2-(bromodifluoromethyl)cyclohexane

-

Dissolve the (bromodifluoromethyl)cyclohexane (1.0 eq) in a non-polar solvent such as carbon tetrachloride or cyclohexane in a quartz reaction vessel.

-

Add N-bromosuccinimide (NBS) (1.0-1.1 eq) and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide).

-

Irradiate the mixture with a UV lamp or heat to reflux for several hours, monitoring the reaction by GC-MS.

-

After the reaction is complete, cool the mixture and filter off the succinimide byproduct.

-

Wash the filtrate with aqueous sodium thiosulfate solution to remove any remaining bromine, followed by washing with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation to yield 1-Bromo-2-(bromodifluoromethyl)cyclohexane.

Spectroscopic Characterization (Predicted)

Experimental spectroscopic data for 1-Bromo-2-(bromodifluoromethyl)cyclohexane is not available in the public domain. However, based on its structure and data from analogous compounds, we can predict its key spectral features.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 1,2-disubstituted cyclohexanes is complex due to the conformational flexibility of the ring (chair-chair interconversion) and the various coupling interactions between protons.[5][6]

-

Chemical Shifts: The protons on the cyclohexane ring are expected to resonate in the region of 1.0-4.5 ppm. The protons on the carbons bearing the bromine and the bromodifluoromethyl group (C1-H and C2-H) will be the most downfield shifted due to the deshielding effect of the electronegative substituents. Their exact chemical shifts will depend on their axial or equatorial position and the stereochemistry (cis or trans) of the molecule.

-

Coupling Constants: The coupling constants (J-values) between adjacent protons will be crucial for determining the stereochemistry. For a trans-diaxial relationship between two protons, a large coupling constant (J ≈ 10-13 Hz) is expected. For axial-equatorial and equatorial-equatorial relationships, smaller coupling constants (J ≈ 2-5 Hz) are anticipated.

¹³C NMR Spectroscopy

-

Chemical Shifts: The carbon atoms of the cyclohexane ring will appear in the aliphatic region of the spectrum. The carbons directly attached to the bromine and the bromodifluoromethyl group will be significantly shifted. The carbon bearing the bromine atom is expected to resonate around 50-70 ppm, while the carbon attached to the bromodifluoromethyl group will also be in a similar region, with its chemical shift influenced by the fluorine atoms. The CF₂Br carbon will exhibit a characteristic triplet in the proton-decoupled spectrum due to coupling with the two fluorine atoms.

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum will provide a clear signature for the -CF₂Br group. A single resonance is expected, and its chemical shift will be indicative of the electronic environment.

Mass Spectrometry

The mass spectrum of 1-Bromo-2-(bromodifluoromethyl)cyclohexane is expected to show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br have nearly equal natural abundance).[7]

-

Molecular Ion (M⁺): The molecular ion peak cluster should be observable, with a characteristic M, M+2, and M+4 pattern due to the two bromine isotopes.

-

Fragmentation: Common fragmentation pathways for halogenated alkanes include the loss of a halogen atom (Br•) or a hydrogen halide (HBr).[7] Fragmentation of the cyclohexane ring is also expected. Key fragment ions could include [M-Br]⁺, [M-CF₂Br]⁺, and fragments resulting from the cleavage of the C-C bond between the two substituted carbons. The presence of the CF₂ group will also lead to characteristic fluorine-containing fragment ions.

Applications in Drug Development and Medicinal Chemistry

The incorporation of a bromodifluoromethyl group onto a cyclohexane scaffold makes 1-Bromo-2-(bromodifluoromethyl)cyclohexane an interesting building block for drug discovery.

Caption: Potential applications of 1-Bromo-2-(bromodifluoromethyl)cyclohexane in drug development.

-

Metabolic Stability: The difluoromethyl group (CF₂H), which can be accessed from the bromodifluoromethyl group, is often used as a bioisostere for a hydroxyl or thiol group. The C-F bond is significantly stronger than a C-H bond, making the CF₂ group resistant to metabolic oxidation.[2][8] This can lead to improved pharmacokinetic profiles of drug candidates.

-

Modulation of Physicochemical Properties: The introduction of fluorine can significantly alter the lipophilicity (logP) and acidity/basicity (pKa) of a molecule.[1] The difluoromethyl group is more lipophilic than a hydroxyl group and can influence the overall solubility and membrane permeability of a compound.

-

Conformational Control and Binding Affinity: The steric bulk and electronic nature of the bromodifluoromethyl group can influence the conformational preferences of the cyclohexane ring. This can be exploited to lock a molecule into a bioactive conformation, thereby enhancing its binding affinity to a target protein. The fluorine atoms can also participate in favorable interactions, such as hydrogen bonds and dipole-dipole interactions, within a protein's binding pocket.

-

Synthetic Versatility: The two bromine atoms in the molecule serve as versatile synthetic handles. They can be readily displaced by nucleophiles or participate in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide range of functional groups, allowing for the rapid generation of diverse compound libraries for screening.

Safety and Handling

Specific toxicity and handling data for 1-Bromo-2-(bromodifluoromethyl)cyclohexane are not available. Therefore, it should be handled with the precautions appropriate for a novel research chemical with unknown toxicological properties. General guidelines for handling similar halogenated organic compounds should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile or neoprene).

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.

-

In case of Contact:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.

-

Skin: Wash off with soap and plenty of water. Remove contaminated clothing.

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen and seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

1-Bromo-2-(bromodifluoromethyl)cyclohexane represents a promising, yet underexplored, chemical entity. Its unique combination of a cyclohexane scaffold with a bromodifluoromethyl group and an additional bromine atom offers a rich platform for chemical synthesis and drug discovery. While experimental data for this specific molecule is limited, this guide provides a solid foundation for its synthesis, characterization, and potential applications by drawing upon established principles of organic chemistry and medicinal chemistry. As the demand for novel fluorinated building blocks continues to grow, compounds like 1-Bromo-2-(bromodifluoromethyl)cyclohexane are poised to play a significant role in the development of the next generation of pharmaceuticals and advanced materials.

References

- Hu, C.-M., & Chen, J. (1994). A convenient synthesis of bromodifluoromethyl-substituted alkenes. Journal of Fluorine Chemistry, 69(1), 79–84.

- This citation is not directly referenced in the text but provides context on the synthesis of similar compounds.

- Stereoelectronic and inductive effects on 1H and 13C NMR chemical shifts of some cis-1,3-disubstituted cyclohexanes. (2006). Magnetic Resonance in Chemistry, 44(7), 668-674.

- This citation is not directly referenced in the text but provides context on the synthesis of similar compounds.

- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

- Suggest a reasonable strategy for the synthesis of 1-bromo-2-methylcyclohexane

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.

- Disubstituted Cyclohexanes - Lecture Notes - Edubirdie. (2021).

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). Molecules, 30(14), 3009.

- Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry. (2017). Chemical Reviews, 117(10), 6660-6772.

- Reaction of (bromodifluoromethyl)trimethylsilane with HMPA. (2021). Journal of Fluorine Chemistry, 249, 109858.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2024). Molecules, 29(12), 2824.

- Late-stage difluoromethylation: concepts, developments and perspective. (2021). Chemical Society Reviews, 50(12), 7079-7133.

- Mass Spectrometry - Fragmentation P

Sources

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sci-hub.ru [sci-hub.ru]

- 4. homework.study.com [homework.study.com]

- 5. Stereoelectronic and inductive effects on 1H and 13C NMR chemical shifts of some cis-1,3-disubstituted cyclohexanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Disubstituted Cyclohexanes - Lecture Notes - Edubirdie [edubirdie.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

An In-depth Technical Guide to the Formation Mechanism of 1-Bromo-2-(bromodifluoromethyl)cyclohexane

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of halogenated organic compounds is a cornerstone of modern medicinal chemistry and materials science. Among these, molecules containing the bromodifluoromethyl group are of particular interest due to their unique electronic properties and potential as bioisosteres. This guide provides a detailed exploration of the predominant mechanism for the formation of 1-bromo-2-(bromodifluoromethyl)cyclohexane, a representative scaffold in this chemical class. We will delve into the theoretical underpinnings and practical considerations of the free-radical addition of the bromodifluoromethyl radical to cyclohexene, offering a comprehensive resource for researchers engaged in the synthesis and application of complex halogenated molecules.

Introduction: The Significance of Bromodifluoromethylated Cyclohexanes

The introduction of fluorine and fluorinated alkyl groups into organic molecules can profoundly alter their physicochemical and biological properties. The bromodifluoromethyl (-CF2Br) moiety, in particular, serves as a versatile synthetic handle and can impart desirable characteristics such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity. The cyclohexane ring, a common motif in natural products and pharmaceuticals, provides a three-dimensional scaffold that is critical for molecular recognition. The combination of these two structural features in 1-bromo-2-(bromodifluoromethyl)cyclohexane creates a molecule of significant interest for the development of novel therapeutic agents and advanced materials. Understanding the mechanism of its formation is paramount for optimizing its synthesis and exploring its chemical space.

Unraveling the Mechanism: A Free Radical Pathway

The formation of 1-bromo-2-(bromodifluoromethyl)cyclohexane is best rationalized through a free-radical addition mechanism. This stands in contrast to the well-known electrophilic addition of bromine to cyclohexene, which yields 1,2-dibromocyclohexane via a bromonium ion intermediate[1][2][3][4]. The presence of the electron-withdrawing difluoromethyl group steers the reaction towards a radical pathway, particularly when a suitable radical initiator is employed.

The overall reaction can be depicted as the addition of dibromodifluoromethane (BrCF2Br) across the double bond of cyclohexene, initiated by a radical source.

The Three Pillars of the Radical Chain Reaction

The free-radical mechanism is classically divided into three distinct stages: initiation, propagation, and termination.

2.1.1. Initiation: The Genesis of the Bromodifluoromethyl Radical

The reaction is kick-started by the homolytic cleavage of a radical initiator to generate initial radicals. Common initiators for such reactions include azobisisobutyronitrile (AIBN) or peroxides, which decompose upon heating or UV irradiation[5][6][7]. These initiator radicals then abstract a bromine atom from dibromodifluoromethane to generate the key reactive intermediate: the bromodifluoromethyl radical (•CF2Br).

-

Step 1 (Initiator Decomposition): Initiator → 2 R•

-

Step 2 (Bromine Abstraction): R• + BrCF2Br → R-Br + •CF2Br

The weakness of the C-Br bond in dibromodifluoromethane facilitates this abstraction, making it a good source for the •CF2Br radical.

2.1.2. Propagation: The Self-Sustaining Cycle

The propagation phase consists of a series of steps that consume reactants and generate the product while regenerating the radical chain carrier.

-

Step 3 (Addition to Cyclohexene): The electrophilic bromodifluoromethyl radical adds to the electron-rich double bond of cyclohexene. This addition can, in principle, occur at either carbon of the double bond. However, the attack will favor the formation of the more stable radical intermediate. In this case, the addition of the •CF2Br radical to one of the sp2 hybridized carbons of cyclohexene results in the formation of a secondary radical on the adjacent carbon. This step is a key determinant of the reaction's regioselectivity.

-

Step 4 (Bromine Atom Transfer): The resulting cyclohexyl radical is highly reactive and readily abstracts a bromine atom from another molecule of dibromodifluoromethane. This step yields the final product, 1-bromo-2-(bromodifluoromethyl)cyclohexane, and regenerates the bromodifluoromethyl radical (•CF2Br), which can then participate in another cycle of propagation.

2.1.3. Termination: The End of the Chain

The radical chain reaction is eventually terminated when two radical species combine to form a stable, non-radical product. These are typically minor pathways but are important for the overall reaction kinetics.

-

Possible Termination Steps:

-

2 •CF2Br → C2F4Br2

-

•CF2Br + Cyclohexyl Radical Intermediate → Dimeric Product

-

2 Cyclohexyl Radical Intermediates → Dimeric Product

-

Stereochemical Considerations

The stereochemistry of the final product is influenced by the addition of the •CF2Br radical and the subsequent bromine atom transfer. The initial addition of the radical to the cyclohexene ring can occur from either the top or bottom face. The subsequent bromine abstraction by the intermediate radical can also occur from either face. This can lead to a mixture of cis and trans diastereomers. The exact ratio of these isomers will depend on the reaction conditions and any steric hindrance imposed by the substituents.

Experimental Protocol: A Practical Approach

The following is a generalized, step-by-step methodology for the synthesis of 1-bromo-2-(bromodifluoromethyl)cyclohexane based on the free-radical addition mechanism.

Materials and Reagents

| Reagent/Material | Purity | Supplier | Notes |

| Cyclohexene | >99% | Sigma-Aldrich | Should be freshly distilled to remove any peroxides. |

| Dibromodifluoromethane | >98% | TCI Chemicals | Handle in a well-ventilated fume hood. |

| Azobisisobutyronitrile (AIBN) | 98% | Acros Organics | A common radical initiator. |

| Anhydrous Toluene | >99.8% | Fisher Scientific | Used as the solvent. |

| Nitrogen Gas | High Purity | Local Supplier | For maintaining an inert atmosphere. |

Step-by-Step Procedure

-

Reaction Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. The entire apparatus should be flame-dried under a stream of nitrogen to ensure anhydrous conditions.

-

Charging the Flask: The flask is charged with freshly distilled cyclohexene (1.0 eq) and anhydrous toluene.

-

Addition of Reagents: Dibromodifluoromethane (1.2 eq) is added to the stirred solution.

-

Initiation: The radical initiator, AIBN (0.1 eq), is added to the reaction mixture.

-

Reaction Conditions: The reaction mixture is heated to reflux (approximately 80-90 °C for toluene) under a nitrogen atmosphere. The progress of the reaction is monitored by gas chromatography-mass spectrometry (GC-MS) by periodically taking aliquots from the reaction mixture.

-

Workup: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 1-bromo-2-(bromodifluoromethyl)cyclohexane.

Visualizing the Mechanism and Workflow

Diagrams are essential for a clear understanding of complex chemical processes. The following Graphviz diagrams illustrate the reaction mechanism and the experimental workflow.

Reaction Mechanism Diagram

Caption: Free-radical mechanism for the formation of 1-bromo-2-(bromodifluoromethyl)cyclohexane.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis.

Conclusion

The synthesis of 1-bromo-2-(bromodifluoromethyl)cyclohexane is most effectively achieved through a free-radical addition of dibromodifluoromethane to cyclohexene. This mechanism, proceeding through initiation, propagation, and termination steps, provides a robust and predictable route to this valuable fluorinated scaffold. A thorough understanding of this reaction pathway, coupled with careful experimental execution, is essential for researchers aiming to synthesize and utilize this and related compounds in the fields of drug discovery and materials science. The insights provided in this guide serve as a foundational resource for the rational design and implementation of synthetic strategies for accessing novel bromodifluoromethylated molecules.

References

- Vertex AI Search. (2021, September 12). Bromination of Cyclohexene | Electrophilic addition to alkenes | Reaction Mechanism.

- University of Washington Department of Chemistry. Addition Reaction of Bromine to Cyclohexene.

- Homework.Study.com.

- Wikipedia. Hunsdiecker reaction.

- Organic Chemistry Portal. Hunsdiecker Reaction.

- Chemistry LibreTexts. (2023, January 22). Reactions of Alkenes with Bromine.

- PubMed Central.

- Sathee Jee. Chemistry Hunsdiecker Reaction.

- Filo. (2025, April 8). what happen when cyclohexene react with bromine solution.

- Chemguide. electrophilic addition - symmetrical alkenes and bromine.

- YouTube. (2023, July 14).

- BYJU'S. Hunsdiecker Reaction.

- YouTube. (2021, March 26). E1 elimination mechanism of 1 bromo 2 2-dimethylcyclohexane.

- Alfa Chemistry. Hunsdiecker Reaction.

- Neuman, R. C. Chapter 11: Free Radical Substitution and Addition Reactions.

- Reddit. (2014, August 28). Position of bromine after free radical bromination of 1-fluoro-1,4-dimethylcyclohexane.

- Guidechem. Cyclohexane,1-bromo-2-methyl- 6294-39-9 wiki.

-

Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing). Free radical addition to olefins. Part 12.—Addition of bromodifluoromethyl radicals to fluoroethylenes. [Link]

- MDPI. (2019, June 4).

- YouTube. (2022, January 27).

- Pearson. For each compound, predict the major product of free-radical brom...

- Chemistry LibreTexts. (2024, September 30). 16.

- YouTube. (2021, May 24).

- YouTube. (2020, March 31).

- Physics Forums. (2010, November 22).

-